molecular formula C20H14ClN5 B5963764 7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B5963764
M. Wt: 359.8 g/mol
InChI Key: WDRMZERCKSECJU-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities . They are often used as building blocks in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid derivative . The exact method can vary depending on the specific substituents on the benzimidazole ring .


Molecular Structure Analysis

Benzimidazole derivatives typically have a planar molecular structure, which allows them to interact effectively with various biological targets . The presence of different substituents on the benzimidazole ring can significantly affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is largely determined by the substituents on the benzimidazole ring. For example, electron-donating groups can increase the nucleophilicity of the benzimidazole nitrogen atoms, while electron-withdrawing groups can decrease it .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as their solubility, melting point, and stability, can be influenced by the nature and position of the substituents on the benzimidazole ring .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific biological target. Some benzimidazole derivatives are known to inhibit certain enzymes, while others can interact with various receptors .

Safety and Hazards

Like all chemicals, benzimidazole derivatives should be handled with care. The specific safety hazards associated with a particular benzimidazole derivative will depend on its physical and chemical properties .

Future Directions

Benzimidazole derivatives continue to be an active area of research in medicinal chemistry, and new benzimidazole-based drugs are being developed for the treatment of various diseases . Future research will likely focus on exploring the effects of different substituents on the benzimidazole ring and developing more efficient methods for the synthesis of benzimidazole derivatives .

properties

IUPAC Name

7-(benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5/c1-13-10-19(25-12-22-17-4-2-3-5-18(17)25)26-20(24-13)16(11-23-26)14-6-8-15(21)9-7-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRMZERCKSECJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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